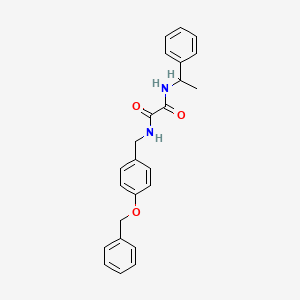![molecular formula C20H23N3O3 B2446644 N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide CAS No. 1090898-34-2](/img/structure/B2446644.png)
N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a cyanocycloheptyl group and a chromenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide typically involves multiple steps:
Formation of the Chromenyl Moiety: The chromenyl part of the molecule can be synthesized through the condensation of 4-methyl-2H-chromen-2-one with appropriate amines under acidic or basic conditions.
Introduction of the Cyanocycloheptyl Group: The cyanocycloheptyl group can be introduced via a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with a cyanide source.
Coupling Reaction: The final step involves coupling the chromenyl intermediate with the cyanocycloheptyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinones under oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of chromenyl quinones.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide exerts its effects is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclohexyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-cyanocyclooctyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide: Similar structure but with a cyclooctyl group.
Uniqueness
N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide is unique due to its specific combination of a cyanocycloheptyl group and a chromenyl moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxochromen-7-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-10-19(25)26-17-11-15(6-7-16(14)17)22-12-18(24)23-20(13-21)8-4-2-3-5-9-20/h6-7,10-11,22H,2-5,8-9,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRQNKLEPHDESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NCC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2446562.png)
![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2446563.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2446565.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2446566.png)

![2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2446570.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2446571.png)
![2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2446573.png)
![1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2446575.png)



![N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2446582.png)
![tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-N-methylcarbamate](/img/structure/B2446584.png)
